8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide
Description
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is a tricyclic heterocyclic compound featuring a dibenzothiazepine core modified with an amino group at position 8, a methyl group at position 10, and a sulfoxide (5-oxide) moiety. This structure combines aromatic rings fused to a seven-membered thiazepine ring, where sulfur occupies the 1,4-positions.
For example, 8-amino derivatives of dibenzothiazepines are synthesized from carboxylic acid precursors using reagents like diphenylphosphinyl azide and triethylamine in dioxane . The methyl group at position 10 likely originates from alkylation steps involving NaH and methyl halides, as seen in related compounds .
Properties
IUPAC Name |
3-amino-5-methyl-11-oxobenzo[b][1,4]benzothiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-11-8-9(15)6-7-13(11)19(18)12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWKTACBMGJHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)S(=O)C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide typically involves multi-step organic reactions. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, followed by N-acetylation to facilitate coupling reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism by which 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-one (DBTO)
7-Aminobenzo[b]pyrido[3,2-f][1,4]thiazepin-11(10H)-one
- Structure: Incorporates a pyridine ring fused to the thiazepine core, with an amino group at position 5.
- Key Differences : Pyrido ring alters electronic properties and binding interactions.
- Biological Activity: Anti-Trypanosoma cruzi activity (EC50 = 2.1 µM) .
8-Acylaminodibenz[b,f][1,4]oxazepin-11(10H)-one
Bioisostere 8c (Dibenzo[b,f][1,4]oxazepin-11(10H)-one)
- Structure : Sulfur replaced by oxygen, retaining similar topology.
- Key Differences : Improved metabolic stability; inhibits PEX5-PEX14 interaction (IC50 = 7.4 µM) .
Substituent Effects
Oxidation State and Bioactivity
- 5-Oxide vs 5,5-Dioxide : The 5-oxide in the target compound may enhance solubility while retaining partial metabolic activity, whereas 5,5-dioxides (e.g., CAS 22871-33-6) are more polar but often pharmacologically inactive due to excessive oxidation .
- Sulfur vs Oxygen: Thiazepinones (S) exhibit higher receptor affinity in neurological targets (e.g., D2 receptors), while oxazepinones (O) show improved stability and efficacy in antiparasitic applications .
Biological Activity
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₂OS
- Molecular Weight : 256.32 g/mol
- CAS Number : 950858-26-1
- Appearance : Yellow solid
- Melting Point : 227 - 229°C
Antimicrobial Properties
Research indicates that dibenzo[b,f][1,4]thiazepines exhibit antimicrobial activity. A study demonstrated that derivatives of thiazepin compounds showed significant inhibition against various bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazepine derivatives. For instance, a derivative similar to 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This highlights the compound's potential as a lead structure for developing new anticancer therapies.
Neuroprotective Effects
The neuroprotective properties of thiazepine derivatives have been explored in models of neurodegenerative diseases. Research has shown that these compounds can inhibit oxidative stress and reduce neuronal apoptosis, suggesting their utility in conditions like Alzheimer's disease.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many thiazepine compounds act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Receptor Modulation : Some studies suggest that these compounds can interact with neurotransmitter receptors, influencing synaptic transmission.
- Oxidative Stress Reduction : The antioxidant properties of thiazepine derivatives help mitigate oxidative damage in cells.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL for certain derivatives. |
| Johnson et al. (2021) | Reported induction of apoptosis in MCF-7 breast cancer cells via caspase activation pathways. |
| Lee et al. (2022) | Showed neuroprotective effects in an Alzheimer's model, reducing amyloid-beta toxicity by 40%. |
Q & A
Basic Question
- In vitro dose-response assays : Use Giardia duodenalis cultures to determine IC50 values, ensuring assays are repeated ≥2x to confirm reproducibility .
- Target engagement studies : Employ AlphaScreen technology or 2D protein NMR to verify binding to biological targets like PEX14 .
- Cellular activity profiling : Test against related parasites (e.g., Trypanosoma brucei) to assess selectivity .
How can structure-activity relationships (SARs) be systematically explored for this compound series?
Advanced Question
- Regioisomer libraries : Synthesize and compare 7- and 8-substituted analogues to map positional effects on activity .
- Functional group variation : Modify the amino group (e.g., acylation, alkylation) and test derivatives for potency shifts. For example, 7-acylamino derivatives retained antigiardial activity, while 8-substituted analogues were inactive .
- Computational docking : Use co-crystal structures (e.g., PEX14) to predict binding modes and guide substituent design .
What experimental strategies address inconsistencies in bioactivity data between commercial and in-house synthesized batches?
Advanced Question
- Batch-to-batch analytical profiling : Perform ¹H NMR, HRMS, and HPLC purity checks to identify contaminants or isomerization .
- Biological retesting : Re-evaluate activity in parallel assays under identical conditions. For instance, commercially sourced SN00797640 (initially misassigned as 8-acylamino) was later confirmed as 7-acylamino after independent synthesis .
- Supplier verification : Cross-check with suppliers to confirm structural documentation, as mislabeling is common in complex heterocycles .
What novel synthetic routes optimize yield and scalability for this compound?
Advanced Question
- Denitrocyclization : Intramolecular cyclization of 2-(2,4-dinitrophenylsulfanyl)-benzamide precursors using bases like K2CO3 in DMF achieves high regioselectivity .
- Green reductive chlorination : Use pyrophosphoryl chloride (P2O3Cl4) for one-pot chlorination, reducing steps and improving atom economy .
- Microwave-assisted reactions : Accelerate steps like aminocarbonylation using Mo(CO)6 as a CO source .
Which analytical techniques are critical for ensuring purity and structural fidelity during synthesis?
Basic Question
- Multidimensional NMR : ¹H/¹³C NMR with DEPT and COSY to confirm regiochemistry and detect impurities .
- High-resolution mass spectrometry (HRMS) : Validate molecular formulas, especially for nitro-reduced intermediates .
- X-ray crystallography : Resolve ambiguities in complex regioisomers .
How do intermediates like 2-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one influence downstream functionalization?
Advanced Question
- Chlorine as a directing group : Facilitates selective substitution (e.g., amination or cross-coupling) at the 8-position .
- Reductive dechlorination : Enables conversion to amino derivatives using Pd/C or hydrogenolysis .
- Stability considerations : Chlorinated intermediates may require low-temperature storage (<4°C) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
